1-[(1-Methoxypropan-2-yl)amino]propan-2-ol
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Overview
Description
1-[(1-Methoxypropan-2-yl)amino]propan-2-ol is a chemical compound with the molecular formula C7H17NO2 It is a secondary alcohol and an amine, characterized by the presence of both hydroxyl and amino functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[(1-Methoxypropan-2-yl)amino]propan-2-ol can be synthesized through a multi-step process involving the reaction of 1-methoxypropan-2-amine with propylene oxide under controlled conditions. The reaction typically requires a catalyst such as a strong acid or base to facilitate the opening of the epoxide ring and subsequent formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of advanced purification techniques such as distillation and crystallization is essential to obtain a high-purity product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 1-[(1-Methoxypropan-2-yl)amino]propan-2-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a primary alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary alcohols.
Substitution: Formation of various substituted amines and alcohols.
Scientific Research Applications
1-[(1-Methoxypropan-2-yl)amino]propan-2-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a reagent in enzymatic reactions.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism by which 1-[(1-Methoxypropan-2-yl)amino]propan-2-ol exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain enzymes or receptors, modulating their activity and influencing downstream signaling pathways. For example, it may inhibit or activate specific enzymes, leading to changes in metabolic processes or cellular functions.
Comparison with Similar Compounds
- 1-[(1-Propoxypropan-2-yl)oxy]propan-2-yl acetate
- 1-Amino-2-methylpropan-2-ol
- 1-[(1-Methylethyl)imino]bis[3-(naphthalen-1-yloxy)propan-2-ol]
Comparison: 1-[(1-Methoxypropan-2-yl)amino]propan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and interaction with biological targets, making it a valuable compound for specific applications in research and industry.
Properties
Molecular Formula |
C7H17NO2 |
---|---|
Molecular Weight |
147.22 g/mol |
IUPAC Name |
1-(1-methoxypropan-2-ylamino)propan-2-ol |
InChI |
InChI=1S/C7H17NO2/c1-6(5-10-3)8-4-7(2)9/h6-9H,4-5H2,1-3H3 |
InChI Key |
USPMIQWZHNWVQS-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC(C)COC)O |
Origin of Product |
United States |
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